molecular formula C18H23N3O2S2 B2989189 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 1091464-00-4

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2989189
CAS RN: 1091464-00-4
M. Wt: 377.52
InChI Key: MKYIKQKEMUUFCI-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H23N3O2S2 and its molecular weight is 377.52. The purity is usually 95%.
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Scientific Research Applications

Reactions with Ynamines and Sulfenylations

  • Heterocyclic Compound Synthesis : The reactions involving N-sulfonylalkylamines with ynamines leading to the formation of 2H-1,2-thiazete 1,1-dioxides and other heterocycles demonstrate the compound's utility in synthesizing novel heterocyclic structures. These reactions provide insights into the formation of various S,N-heterocycles, highlighting the compound's role in developing potentially biologically active compounds (Tornus et al., 1995).

  • Molecular Probe Development : The fluorescent probe technique using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide for binding studies with bovine serum albumin demonstrates the compound's application in developing sensitive and rapid methods for analyzing protein-binding interactions. This approach provides a foundation for understanding the hydrophobic nature of binding mechanisms in proteins (Jun et al., 1971).

  • Sulfenylation Reactions : The sulfenylation of pyrroles and indoles using derivatives such as 1-(methylthio)morpholine showcases the compound's application in synthesizing sulfenylated heterocycles. These reactions are crucial for obtaining tri- and tetrasubstituted pyrroles and disubstituted indoles, indicating the potential for creating diverse chemical entities with varied biological activities (Gilow et al., 1991).

Synthesis of Biologically Active Compounds

  • Indole Derivatives Synthesis : Research on the synthesis of new derivatives of 2,3-dimethylindole by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides and related compounds with 2,3-dimethylindole underlines the compound's role in creating biologically active indole derivatives. These compounds have been analyzed for their potential biological activity, indicating their significance in medicinal chemistry (Avdeenko et al., 2020).

  • Liquid Chromatography Derivatization : The use of a sulfonate derivatization reagent, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, for enhancing liquid chromatography detection illustrates another application of sulfonamide derivatives in analytical chemistry. This technique improves the sensitivity and specificity of detecting various analytes, including proteins (Kou et al., 1995).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-13-9-10-18(24-13)25(22,23)19-11-17(20(2)3)15-12-21(4)16-8-6-5-7-14(15)16/h5-10,12,17,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYIKQKEMUUFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methylthiophene-2-sulfonamide

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